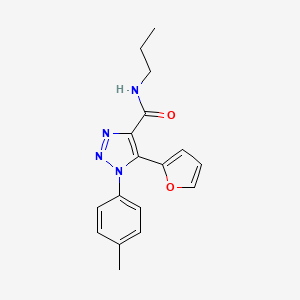
5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolines and 1,3,4-thiadiazoles, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, leading to their antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activities .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, or interacting with DNA, affecting its replication or transcription .
Biochemical Pathways
These could include pathways involved in microbial growth, inflammation, neurotransmission, cell proliferation, and apoptosis .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and mao inhibitory effects .
Actividad Biológica
5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring and a triazole moiety, which are known for their ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antitumor Efficacy
A study evaluated the anticancer activity of several 1,2,3-triazole derivatives against H460 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 6.06 μM , indicating significant cytotoxicity. The mechanism of action was linked to the induction of apoptosis and increased reactive oxygen species (ROS) production in treated cells .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 5i | 6.06 | Induction of apoptosis and ROS generation |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Various studies have demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity.
Evaluation Against Pathogens
In vitro tests have shown that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 mg/mL |
| Pseudomonas aeruginosa | 10 mg/mL |
| Candida albicans | 10 mg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Compounds containing the triazole ring have been investigated for their anti-inflammatory effects.
Mechanistic Insights
Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition may contribute to their therapeutic effects in conditions like arthritis and other inflammatory disorders .
Propiedades
IUPAC Name |
5-(furan-2-yl)-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-10-18-17(22)15-16(14-5-4-11-23-14)21(20-19-15)13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQFGFSYOUNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













